molecular formula C3H8ClNO B14055324 2-Aminocyclopropan-1-OL hcl

2-Aminocyclopropan-1-OL hcl

Cat. No.: B14055324
M. Wt: 109.55 g/mol
InChI Key: VTXMFGQKJXEBNY-UHFFFAOYSA-N
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Description

2-Aminocyclopropan-1-OL hydrochloride is a chemical compound with the molecular formula C3H8ClNO and a molecular weight of 109.55 g/mol It is a derivative of cyclopropane, featuring an amino group and a hydroxyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminocyclopropan-1-OL hydrochloride can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of 2-Aminocyclopropan-1-OL hydrochloride often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions: 2-Aminocyclopropan-1-OL hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound for specific applications or to study its reactivity under different conditions.

Common Reagents and Conditions: Common reagents used in the reactions of 2-Aminocyclopropan-1-OL hydrochloride include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of 2-Aminocyclopropan-1-OL hydrochloride depend on the type of reaction and the reagents used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce cyclopropylamines .

Scientific Research Applications

2-Aminocyclopropan-1-OL hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a tool for studying enzyme mechanisms and protein interactions. Additionally, it is used in the industry for the production of specialty chemicals and materials .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-Aminocyclopropan-1-OL hydrochloride include other cyclopropane derivatives, such as 1-Aminocyclopropanecarboxylic acid and cyclopropylamines . These compounds share structural similarities but differ in their functional groups and reactivity.

Uniqueness: What sets 2-Aminocyclopropan-1-OL hydrochloride apart from similar compounds is its unique combination of an amino group and a hydroxyl group on the cyclopropane ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C3H8ClNO

Molecular Weight

109.55 g/mol

IUPAC Name

2-aminocyclopropan-1-ol;hydrochloride

InChI

InChI=1S/C3H7NO.ClH/c4-2-1-3(2)5;/h2-3,5H,1,4H2;1H

InChI Key

VTXMFGQKJXEBNY-UHFFFAOYSA-N

Canonical SMILES

C1C(C1O)N.Cl

Origin of Product

United States

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